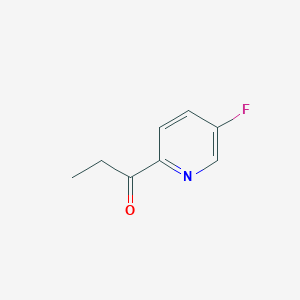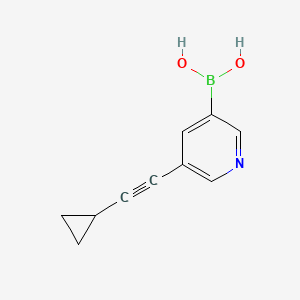
(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid
Descripción general
Descripción
“(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid”, also known as CPEB, is a boronic acid derivative. It has a unique structure that contains a pyridine ring with a cyclopropylethynyl group attached to a boronic acid moiety. The molecular formula is C10H10BNO2, and the average mass is 187.003 Da .
Synthesis Analysis
Boronic acids, including CPEB, can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular structure of CPEB includes a pyridine ring with a cyclopropylethynyl group attached to a boronic acid moiety . The molecular formula is C10H10BNO2 .Chemical Reactions Analysis
Boronic acids, such as CPEB, have been used in various chemical reactions. For instance, they have been used in phosphine-free Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The molecular weight of CPEB is 187.003 g/mol . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid and related compounds are synthesized using methods involving regioselective halogen–metal exchange and quenching with triisopropylborate, starting from appropriate dihalopyridines. These compounds have demonstrated the ability to undergo Pd-catalyzed coupling with aryl halides, which is significant in producing new pyridine libraries (Bouillon et al., 2003).
Catalysis and Chemical Reactions
- Aryl boronic acids, including derivatives like (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid, are involved in copper-mediated cross-coupling reactions with alkyl thiols. These reactions are pivotal for the synthesis of aryl sulfides, which have numerous applications, including in the synthesis of cysteine (Herradura Ps et al., 2000).
Biochemical and Medical Applications
- Boronic acids, including pyridinylboronic acids, exhibit a high affinity for diol/triol binding in neutral pH, making them useful as sensing elements. This property is crucial for applications like colorimetric titration of glucose using absorption spectroscopy in physiological environments (Boduroglu et al., 2005).
Synthesis of Complex Organic Molecules
- The versatility of boronic acids, including pyridinylboronic acids, is further emphasized in their role in boronic acid catalysis. This property enables complex organic reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals, paving the way for the synthesis of densely functionalized cyclohexanes (Hashimoto et al., 2015).
Advanced Materials and Supramolecular Chemistry
- N-containing boronic esters derived from pyridineboronic acids, like (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid, have been used in the formation of supramolecular aggregates, including macrocycles and coordination polymers. These structures have potential applications in the field of material science and catalysis (Salazar-Mendoza et al., 2013).
Direcciones Futuras
The future directions of CPEB and similar boronic acid derivatives are promising. The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Propiedades
IUPAC Name |
[5-(2-cyclopropylethynyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c13-11(14)10-5-9(6-12-7-10)4-3-8-1-2-8/h5-8,13-14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAAVBWXCOPIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C#CC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745029 | |
| Record name | [5-(Cyclopropylethynyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid | |
CAS RN |
1189372-89-1 | |
| Record name | [5-(Cyclopropylethynyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1375679.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B1375680.png)
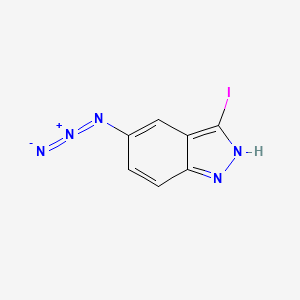
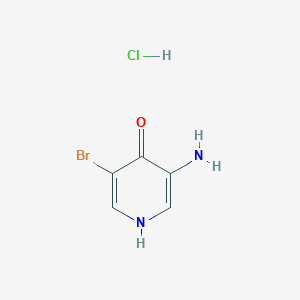
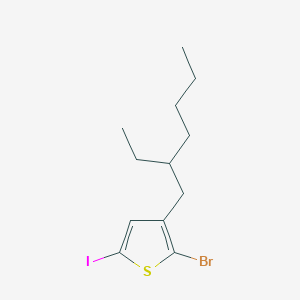
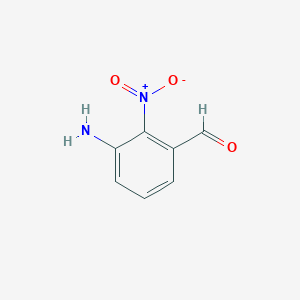
![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B1375690.png)
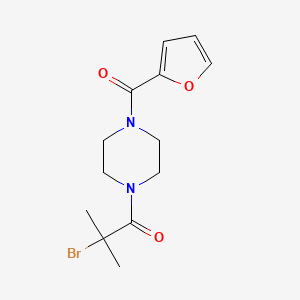
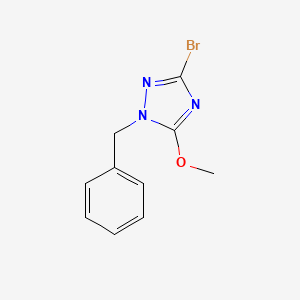

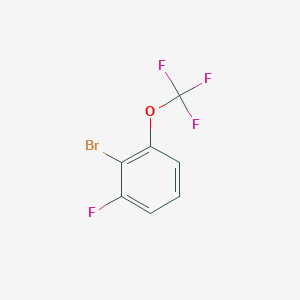
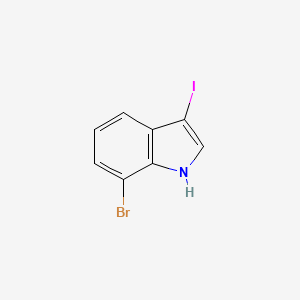
![Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1375700.png)
